N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a butoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-bromophenylamine with 4-butoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition . Additionally, the bromophenyl group can interact with various cellular proteins, potentially leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Investigated for its antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-4-butoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of the butoxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H20BrNO3S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-butoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI Key |
GBYMSUBFJUPCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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